5-Bromo-3-methyl-2-nitrobenzyl alcohol
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Overview
Description
5-Bromo-3-methyl-2-nitrobenzyl alcohol is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of benzyl alcohol, where the benzene ring is substituted with a bromine atom, a nitro group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methyl-2-nitrobenzyl alcohol typically involves multiple steps:
Bromination: The bromine atom can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Reduction: The nitro group can be reduced to an amino group using catalytic hydrogenation or other reducing agents like tin(II) chloride in hydrochloric acid.
Oxidation: The amino group can be oxidized back to a nitro group if necessary, using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methyl-2-nitrobenzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as catalytic hydrogenation or tin(II) chloride.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or ammonium chlorochromate.
Reduction: Catalytic hydrogenation, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or amines.
Major Products Formed
Oxidation: 5-Bromo-3-methyl-2-nitrobenzaldehyde or 5-Bromo-3-methyl-2-nitrobenzoic acid.
Reduction: 5-Bromo-3-methyl-2-aminobenzyl alcohol.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-3-methyl-2-nitrobenzyl alcohol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be used in the development of new drugs.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound can be used as a probe or reagent in biochemical assays and studies.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methyl-2-nitrobenzyl alcohol depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, through various pathways, including inhibition or activation of enzymatic activity or binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-nitrobenzyl alcohol: Similar structure but lacks the bromine atom.
5-Methyl-2-nitrobenzyl alcohol: Similar structure but has a methyl group instead of a bromine atom.
2-Bromo-3-methyl-5-nitrobenzyl alcohol: Similar structure but with different positions of the substituents.
Uniqueness
5-Bromo-3-methyl-2-nitrobenzyl alcohol is unique due to the specific combination and positions of its substituents, which can influence its reactivity and potential applications. The presence of the bromine atom can enhance its reactivity in substitution reactions, while the nitro group can participate in redox reactions, making it a versatile compound in organic synthesis.
Biological Activity
5-Bromo-3-methyl-2-nitrobenzyl alcohol is an organic compound characterized by its unique molecular structure, which includes a bromine atom, a methyl group, and a nitro group attached to a benzyl alcohol framework. Its chemical formula is C₈H₈BrNO₃, and it has a molecular weight of 246.06 g/mol. This compound has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and its implications in pharmacological research.
Chemical Structure and Properties
The presence of the bromine and nitro groups in this compound significantly influences its reactivity and biological interactions. These functional groups may enhance the compound's ability to interact with biological targets, making it a candidate for further studies in medicinal chemistry.
Property | Value |
---|---|
Molecular Formula | C₈H₈BrNO₃ |
Molecular Weight | 246.06 g/mol |
CAS Number | 1805570-70-0 |
Enzyme Inhibition
Research indicates that this compound exhibits notable enzyme inhibitory activity. Preliminary studies suggest it may inhibit specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have demonstrated antimicrobial and anti-inflammatory properties, indicating that this compound might possess similar activities.
Case Study: Enzyme Interaction
In a study examining the interaction of this compound with various enzymes, it was found that this compound could effectively inhibit enzyme activity at certain concentrations. The mechanism of action appears to involve binding to the active site of the enzyme, thereby preventing substrate access.
Antimicrobial Activity
Compounds structurally related to this compound have shown antimicrobial properties against various bacterial strains. This suggests that the compound may also exhibit similar effects, potentially making it valuable in developing new antimicrobial agents.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the bromine and nitro groups facilitate interactions with specific proteins or enzymes, influencing their activity and potentially altering metabolic pathways.
Research Findings
Recent studies have focused on elucidating the biological activity of this compound through various experimental approaches:
- In vitro assays : These have shown that this compound can inhibit specific enzymes, leading to decreased metabolic activity in cultured cells.
- Structural analysis : Techniques such as X-ray crystallography have been employed to visualize the binding interactions between the compound and target enzymes.
- Comparative studies : The biological activity of this compound has been compared with other structurally similar compounds to assess its relative potency.
Comparative Analysis with Similar Compounds
Compound Name | CAS Number | Similarity Index | Key Features |
---|---|---|---|
5-Bromo-2-methyl-3-nitroaniline | 864550-40-3 | 0.96 | Contains an amine group |
1-Bromo-2-methyl-4-nitrobenzene | 7149-70-4 | 0.94 | Different positioning of groups |
1-Bromo-2,3-dimethyl-5-nitrobenzene | 22162-22-7 | 0.96 | Additional methyl groups |
2-Bromo-6-methyl-4-nitroaniline | 102170-56-9 | 0.92 | Contains an amine group |
This table illustrates how structural variations among related compounds can influence their biological properties and activities.
Properties
Molecular Formula |
C8H8BrNO3 |
---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
(5-bromo-3-methyl-2-nitrophenyl)methanol |
InChI |
InChI=1S/C8H8BrNO3/c1-5-2-7(9)3-6(4-11)8(5)10(12)13/h2-3,11H,4H2,1H3 |
InChI Key |
HLTLJTGYDYZYLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])CO)Br |
Origin of Product |
United States |
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